3-Bromo-4-fluorobenzoic acid

Overview

Description

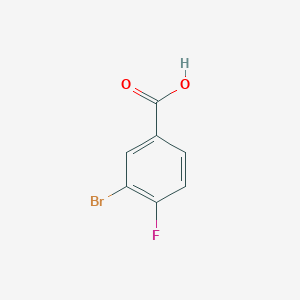

3-Bromo-4-fluorobenzoic acid is an organic compound with the molecular formula C7H4BrFO2. It is a derivative of benzoic acid, where the benzene ring is substituted with bromine and fluorine atoms at the 3rd and 4th positions, respectively. This compound is a white crystalline solid and is used as an intermediate in organic synthesis and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions: One of the common methods for synthesizing 3-Bromo-4-fluorobenzoic acid involves the acylation of fluorobenzene with acetyl chloride in the presence of an acylation catalyst such as aluminum chloride. The reaction mixture is then brominated using bromine at elevated temperatures, followed by oxidation with hypochlorite solution .

Industrial Production Methods: The industrial production of this compound typically follows the same synthetic route but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The final product is isolated by precipitation and filtration, followed by purification steps such as recrystallization .

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine or fluorine atoms are replaced by other nucleophiles.

Oxidation Reactions: The compound can be oxidized to form various derivatives, depending on the oxidizing agent used.

Reduction Reactions: Reduction of the carboxylic acid group can lead to the formation of alcohols or aldehydes.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products:

Substitution Products: Depending on the nucleophile, products can include various substituted benzoic acids.

Oxidation Products: Derivatives such as bromofluorobenzoic acids or their corresponding ketones.

Reduction Products: Alcohols or aldehydes derived from the reduction of the carboxylic acid group.

Scientific Research Applications

Synthesis of Pharmaceutical Intermediates

3-Bromo-4-fluorobenzoic acid serves as a crucial precursor for synthesizing various pharmaceutical compounds, particularly in the development of insecticides and other agrochemicals.

Key Derivatives:

- 3-Phenoxy-4-fluoro-benzyl alcohol: This compound is synthesized from this compound through a reaction with potassium phenolate in the presence of a copper catalyst. This transformation is significant as 3-phenoxy-4-fluoro-benzyl alcohol is known for its use in insecticides .

Case Study: Insecticide Development

A notable application is in the synthesis of insecticides where this compound acts as an intermediate. The compound's ability to undergo further reactions allows for the creation of complex molecules that exhibit insecticidal properties.

Chemical Synthesis and Reactions

The compound is frequently employed in various chemical reactions due to its electrophilic nature, which allows it to participate in nucleophilic substitutions and coupling reactions.

Common Reactions:

- Bromination and Fluorination: The presence of bromine and fluorine atoms facilitates further functionalization, making it a versatile building block in organic synthesis.

In addition to its role in pharmaceuticals, this compound is also explored in material science for developing new materials with enhanced properties.

Polymer Chemistry:

The compound can be used as a monomer or co-monomer in polymerization processes, contributing to materials with specific thermal and mechanical properties.

Research has indicated that derivatives of this compound may exhibit biological activities, including antifungal properties.

Case Study: Antifungal Activity

A study evaluated N-substituted fluorobenzamides derived from this acid, demonstrating varying degrees of antifungal activity against several fungal strains. This highlights its potential utility in developing new antifungal agents .

Safety and Handling Considerations

While utilizing this compound, safety precautions are essential due to its classification as an irritant.

Safety Data:

- Causes skin irritation (H315)

- Causes serious eye irritation (H319)

Mechanism of Action

The mechanism of action of 3-Bromo-4-fluorobenzoic acid depends on its application. In organic synthesis, it acts as an electrophile in substitution reactions, where the bromine or fluorine atoms are replaced by nucleophiles. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways and targets vary depending on the specific derivative and its intended use .

Comparison with Similar Compounds

- 2-Bromo-4-fluorobenzoic acid

- 4-Bromo-3-fluorobenzoic acid

- 4-Bromo-2-fluorobenzoic acid

Comparison: 3-Bromo-4-fluorobenzoic acid is unique due to the specific positioning of the bromine and fluorine atoms on the benzene ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to its isomers, such as 2-Bromo-4-fluorobenzoic acid and 4-Bromo-3-fluorobenzoic acid, it may exhibit different chemical and physical properties, making it suitable for specific applications in synthesis and research .

Biological Activity

3-Bromo-4-fluorobenzoic acid (C₇H₄BrF O₂) is an aromatic carboxylic acid characterized by a bromine atom at the meta position and a fluorine atom at the para position relative to the carboxylic acid group. This compound has garnered attention in various fields, particularly in pharmaceuticals and material science, due to its unique structural features that enhance biological activity. This article explores the biological activity of this compound, focusing on its potential applications, mechanisms of action, and relevant case studies.

Structural Characteristics

- Molecular Formula : C₇H₄BrF O₂

- Molecular Weight : 219.01 g/mol

- Melting Point : Approximately 132 °C

- Appearance : White to off-white crystalline solid

Biological Activity Overview

This compound has been identified as a precursor for synthesizing various biologically active compounds. Its bromine and fluorine substituents contribute to its reactivity and potential therapeutic applications.

Potential Applications

- Pharmaceutical Intermediates : The compound is utilized in the synthesis of active pharmaceutical ingredients (APIs) due to its structural properties that enhance biological activity.

- NADPH Oxidase Inhibition : Emerging studies suggest that this compound may inhibit NADPH oxidase pathways, which are crucial in generating reactive oxygen species (ROS) in skin cells. This inhibition could reduce oxidative stress, particularly under UV exposure conditions, indicating potential applications in skin cancer research .

- Material Science : Its aromatic structure allows for applications as a building block in polymer synthesis, where the presence of halogens can influence properties like conductivity and thermal stability.

The biological mechanisms through which this compound exerts its effects are still under investigation. However, some key findings include:

- Inhibition of ROS Generation : Studies indicate that compounds derived from this compound can inhibit the formation of ROS, which is implicated in various pathologies including cancer and skin damage from UV radiation .

Case Study: Skin Cell Viability

A study examining the effects of a derivative of this compound on human skin cells demonstrated significant improvements in cell viability under UV exposure. The compound reduced p53 stabilization and DNA damage quantified through cyclobutane dimer formation, suggesting its potential as a protective agent against UV-induced cellular stress .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds. The following table summarizes some related compounds and their molecular characteristics:

| Compound Name | Molecular Formula | Similarity Index |

|---|---|---|

| 4-Bromo-3-fluorobenzoic acid | C₇H₄BrF O₂ | 0.96 |

| 2-Bromo-3,4-difluorobenzoic acid | C₇H₄BrF₂O₂ | 0.90 |

| 4-Bromo-3,5-difluorobenzoic acid | C₇H₄BrF₂O₂ | 0.90 |

| 2-Bromo-4-fluorobenzoic acid | C₇H₄BrFO₂ | 0.90 |

These compounds exhibit varying degrees of biological activity influenced by their halogen substituents and positions on the aromatic ring.

Q & A

Basic Questions

Q. What are the optimal synthesis methods for 3-Bromo-4-fluorobenzoic acid to achieve high yields?

The oxidation of 4-fluoro-3-bromobenzaldehyde using sodium chlorite (NaClO₂) in a 1:1 tetrahydrofuran (THF)/water mixture at 50°C for 5 hours yields 91% product . Alternative approaches involve halogenation and functional group modification of benzoic acid precursors, though reaction conditions (e.g., solvent, temperature) must be optimized to minimize side reactions .

Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?

- Melting Point Analysis : A sharp melting point of 138–140°C confirms purity .

- Spectroscopy : FT-IR identifies carboxylic acid (C=O stretch ~1700 cm⁻¹) and aromatic C-Br/C-F bonds. NMR (¹H/¹³C) verifies substitution patterns .

- X-ray Crystallography : SHELXL refines crystal structures, resolving atomic positions and bond lengths. Data collection at low temperatures reduces thermal motion artifacts .

Q. What safety protocols are critical when handling this compound in the lab?

- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact, which causes irritation .

- Work under a fume hood to prevent inhalation of dust.

- Segregate waste and dispose via certified hazardous waste facilities to prevent environmental contamination .

Advanced Research Questions

Q. How do the electronic effects of bromo and fluoro substituents influence the reactivity of this compound in cross-coupling reactions?

The electron-withdrawing nature of Br and F directs electrophilic substitution to the para position relative to the carboxyl group. Density Functional Theory (DFT) calculations predict charge distribution, while kinetic studies (e.g., Suzuki-Miyaura coupling) validate reactivity patterns. Steric effects from substituents may require tailored catalysts (e.g., Pd(PPh₃)₄) .

Q. What challenges arise during crystallographic refinement of this compound using SHELX software?

- Disorder Resolution : Halogen atoms (Br, F) may exhibit positional disorder. Partial occupancy models in SHELXL improve refinement .

- Thermal Motion : High thermal parameters for lighter atoms (e.g., F) necessitate low-temperature data collection (e.g., 100 K).

- Hydrogen Bonding : Hydrogen positions are refined using restraints based on geometric parameters .

Q. How can researchers address discrepancies in reported physicochemical properties of this compound across studies?

Variations in density (1.79 g/cm³ vs. 1.8 g/cm³) or boiling points may arise from impurities or measurement techniques. Standardize characterization using:

- Differential Scanning Calorimetry (DSC) for precise melting points.

- Gas Chromatography-Mass Spectrometry (GC-MS) to assess purity .

Q. What role does this compound play in synthesizing bioactive molecules?

It serves as a precursor for:

- Antimicrobial Agents : Coupling with amines generates derivatives active against E. coli .

- Enzyme Modulators : Functionalization at the carboxyl group (e.g., esterification) produces dopamine receptor ligands .

Q. Key Notes

Properties

IUPAC Name |

3-bromo-4-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFO2/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONELILMJNOWXSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10143457 | |

| Record name | 3-Bromo-4-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10143457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1007-16-5 | |

| Record name | 3-Bromo-4-fluorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1007-16-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 3-bromo-4-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001007165 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 3-bromo-4-fluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Bromo-4-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10143457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-4-fluorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.501 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.